N-(2,3-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(2,3-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
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Biological Activity
N-(2,3-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno[3,2-d]pyrimidine core substituted with various functional groups. Its molecular formula is C24H23N3O3S2, and it features both aromatic and heterocyclic elements that contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno[3,2-d]pyrimidine scaffold followed by the introduction of the dimethylphenyl and methoxyphenyl groups. The methods used often leverage techniques such as microwave-assisted synthesis to enhance yield and reduce reaction times.
Antimicrobial Activity
Research indicates that compounds containing thieno[3,2-d]pyrimidine moieties exhibit notable antimicrobial properties. For instance, derivatives of this scaffold have been shown to possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | S. aureus | 66 µM |
Compound B | E. coli | 75 µg/mL |
N-(2,3-dimethylphenyl)-... | S. aureus | TBD |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit cell proliferation in various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for tumor growth .
Case Study: In Vitro Anticancer Evaluation
A study conducted on murine cancer cell lines showed that treatment with N-(2,3-dimethylphenyl)-... resulted in a significant reduction in cell viability compared to untreated controls. The study employed assays such as MTT and flow cytometry to assess cell proliferation and apoptosis rates.
Mechanistic Insights
The biological activity of N-(2,3-dimethylphenyl)-... can be attributed to its ability to interact with various biological targets:
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-15-5-4-6-19(16(15)2)25-21(28)14-32-24-26-20-11-12-31-22(20)23(29)27(24)13-17-7-9-18(30-3)10-8-17/h4-12H,13-14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZJFARYFMOCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.